(R)-2-amino-2-(4-hydroxyphenyl)acetamide (R)-2-amino-2-(4-hydroxyphenyl)acetamide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 54397-23-8
VCID: VC21086454
InChI: InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
SMILES: C1=CC(=CC=C1C(C(=O)N)N)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

CAS No.: 54397-23-8

Cat. No.: VC21086454

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-amino-2-(4-hydroxyphenyl)acetamide - 54397-23-8

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 54397-23-8
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name (2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
Standard InChI Key WQFROZWIRZWMFE-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(=O)N)N)O
SMILES C1=CC(=CC=C1C(C(=O)N)N)O
Canonical SMILES C1=CC(=CC=C1C(C(=O)N)N)O

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